Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Catalog No.
S896137
CAS No.
2398-17-6
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

CAS Number

2398-17-6

Product Name

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

IUPAC Name

methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3

InChI Key

LQUXXSRNBCFGDV-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(C1)CO

Canonical SMILES

COC(=O)C1CC(C1)CO
  • Organic synthesis

    The presence of a functional group combination (ester and alcohol) makes MCHC a potential building block for more complex organic molecules. Researchers might use MCHC as a starting material for synthesizing various organic compounds, including pharmaceuticals and natural products [].

  • Cyclobutane derivatives

    MCHC is a derivative of cyclobutane, a four-membered ring hydrocarbon. Studying the reactivity and properties of MCHC can contribute to the general understanding of cyclobutane derivatives and their potential applications in medicinal chemistry or materials science [].

  • Asymmetric synthesis

    MCHC may have a chiral center depending on the configuration of the hydroxyl group. If chirality is confirmed, MCHC could be useful in asymmetric synthesis reactions, where the desired product forms in a specific enantiomeric form.

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. It features a cyclobutane ring, which is a four-membered carbon ring, with a hydroxymethyl group (-CH₂OH) attached to the third carbon atom and a methyl ester group (-COOCH₃) at the first carbon. This compound is recognized for its potential as a building block in organic synthesis due to its unique structural features, including the combination of an ester and an alcohol functional group .

  • Esterification: The hydroxymethyl group can react with acids to form new esters.
  • Oxidation: The primary alcohol can be oxidized to a carboxylic acid using oxidizing agents like chromic acid.
  • Nucleophilic Substitution: The ester group may participate in nucleophilic substitution reactions, allowing for modifications of the alkyl chain attached to the ester .

While specific biological activities of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. The presence of both hydroxymethyl and ester functionalities may allow for interactions with biological systems, potentially leading to bioactivity in pharmaceutical applications. Further studies are needed to elucidate its specific biological effects .

The synthesis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through ring-closing reactions.
  • Esterification: The carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Hydroxymethylation: A hydroxymethylation step can introduce the hydroxymethyl group at the desired position on the cyclobutane ring .

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is primarily utilized as a building block in organic synthesis. Its unique structure allows it to serve as a precursor for more complex organic molecules, including pharmaceuticals and natural products. Additionally, it may have applications in materials science due to its reactive functional groups .

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl cyclobutane-1-carboxylateC₇H₁₂O₂Lacks hydroxymethyl group; simpler structure
Methyl 3-hydroxycyclobutanecarboxylateC₇H₁₂O₃Contains hydroxy group but lacks ester functionality
Methyl 3-(hydroxypropyl)cyclobutane-1-carboxylateC₈H₁₄O₃Contains a propyl chain instead of hydroxymethyl
Methyl 3-(aminomethyl)cyclobutane-1-carboxylateC₇H₁₃NO₃Contains an amino group; more polar properties

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate stands out due to its combination of both hydroxymethyl and ester functionalities, which provides unique reactivity and potential applications in organic synthesis that are not present in simpler derivatives .

XLogP3

0.1

Dates

Modify: 2023-08-16

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